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Compound of Interest

Compound Name:
(-)-O-Desmethyl-N,N-bisdesmethyl

Tramadol

Cat. No.: B1140022 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of tramadol metabolism across various species,

focusing on key pharmacokinetic differences. The data presented is intended to support

research and development in veterinary and human medicine by highlighting the significant

interspecies variability in drug handling and its clinical implications.

Introduction to Tramadol Metabolism
Tramadol is a centrally acting synthetic opioid analgesic used for moderate to severe pain. Its

analgesic effect is complex, involving a dual mechanism of action. Tramadol itself inhibits the

reuptake of serotonin and norepinephrine, while its primary metabolite, O-desmethyltramadol

(M1), is a potent agonist of the μ-opioid receptor.[1] The formation of M1 is, therefore, critical

for the opioid-mediated analgesic effects of tramadol.

Metabolism primarily occurs in the liver, where tramadol undergoes N- and O-demethylation to

form various metabolites.[1][2] The main metabolic pathways are:

O-demethylation to O-desmethyltramadol (M1), the primary active metabolite.

N-demethylation to N-desmethyltramadol (M2), which is considered inactive.[3]
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Further demethylation and conjugation reactions (Phase II) to form other metabolites like di-

N-desmethyltramadol (M3) and di-N,O-demethyl-tramadol (M5).[2]

Significant interspecies differences exist, largely due to variations in the activity of cytochrome

P450 (CYP) enzymes responsible for these transformations. In humans, CYP2D6 is the

principal enzyme responsible for the conversion of tramadol to the active M1 metabolite.[4][5]

Genetic polymorphisms in the CYP2D6 gene can lead to significant variability in analgesic

response and adverse effects in human patients.[6][7] This guide will explore how these

metabolic pathways differ across key species, impacting the drug's efficacy and

pharmacokinetic profile.

Metabolic Pathways and Species-Specific Enzyme
Activity
The biotransformation of tramadol is qualitatively similar across most species, involving O- and

N-demethylation followed by conjugation. However, the quantitative output of these pathways

varies dramatically, leading to different plasma concentrations of the active M1 metabolite.
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Caption: Primary metabolic pathways of tramadol, highlighting key Phase I reactions and

species-specific enzymes.

In humans and cats, the O-demethylation pathway to produce M1 is highly efficient.[8]

Conversely, dogs and horses metabolize tramadol more rapidly to inactive metabolites.[2][9]

Studies using liver microsomes have shown that M1 formation in dogs is slower than in cats,
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while M2 formation is significantly faster than in both cats and humans.[3] This suggests that in

dogs, N-demethylation is a more dominant pathway, which explains the low circulating levels of

the active M1 metabolite observed in pharmacokinetic studies.[3][8] This metabolic difference is

a primary reason why the clinical efficacy of tramadol has been questioned in dogs and horses.

[2][9]

Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of tramadol and its M1

metabolite after oral (PO) and intravenous (IV) administration in different species. These values

highlight the significant inter-species variability.
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Specie
s

Route
Dose
(mg/kg
)

Trama
dol t½
(h)

Trama
dol
Cmax
(ng/mL
)

M1 t½
(h)

M1
Cmax
(ng/mL
)

M1/Tra
madol
AUC
Ratio

Refere
nce(s)

Human PO
100 mg

(total)

5.5 -

6.3
~300 9.0 ~65 0.27

[1][8]

[10]

Dog IV 4.4 0.8 - 1.69 - - [11]

PO 11 1.71 - 2.18 -
0.027 -

0.1
[8][11]

PO

(SR)

3.7 -

5.0
- - - -

M1

below

LLOQ

[12]

Cat PO 5 - - - - 1.4 [8]

Horse IV 4 -

14,870

(at

0.08h)

-
50 (at

0.75h)
- [13]

PO 2 10.1 132.7 4.0 28.0
Negligib

le
[9][14]

Donkey IV 2.5 - - - -

M1

Detecta

ble

[2]

Abbreviations: t½ (half-life), Cmax (maximum plasma concentration), AUC (area under the

curve), LLOQ (lower limit of quantification), SR (sustained release). Note: Values are

approximate means and can vary significantly based on study design, formulation, and

individual animal metabolism.

Experimental Protocols
The data presented in this guide are derived from pharmacokinetic studies employing

standardized methodologies. A representative experimental protocol for a cross-species
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pharmacokinetic study is outlined below.

1. Subjects and Housing:

Healthy adult animals of each species (e.g., Beagle dogs, domestic shorthair cats,

Thoroughbred horses, Wistar rats) are used.[11][15]

Animals are acclimated to the laboratory environment for a set period before the study.[15]

Food is typically withheld overnight before drug administration.

2. Drug Administration and Dosing:

For intravenous studies, a specific dose (e.g., 2-4 mg/kg) of tramadol hydrochloride is

administered as a bolus injection into a catheterized vein (e.g., jugular or cephalic).[10][13]

For oral studies, tramadol is administered via tablets, capsules, or an oral solution.[12][14]

A crossover design is often used, where each animal receives both IV and oral formulations

with a washout period in between.[12]

3. Sample Collection:

Blood samples are collected from a catheter at predetermined time points (e.g., 0, 5, 15, 30,

60 minutes, and 2, 4, 6, 8, 12, 24 hours) post-administration.[10][12]

Blood is collected into heparinized tubes and centrifuged to separate the plasma, which is

then stored at -80°C until analysis.

4. Analytical Method:

Plasma concentrations of tramadol and its metabolites (M1, M2, M5) are quantified using a

validated analytical method, typically high-performance liquid chromatography (HPLC) with

fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

[12]

The method must be validated for linearity, accuracy, precision, and the lower limit of

quantification (LLOQ).
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5. Pharmacokinetic Analysis:

Plasma concentration-time data for tramadol and M1 are analyzed using non-compartmental

methods with software like WinNonlin.[10]

Key parameters calculated include elimination half-life (t½), maximum plasma concentration

(Cmax), time to Cmax (Tmax), and area under the plasma concentration-time curve (AUC).
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Caption: A typical experimental workflow for a tramadol pharmacokinetic study.
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Conclusion
The metabolism of tramadol shows profound differences across species, primarily driven by the

variable efficiency of the O-demethylation pathway that produces the active metabolite, M1.

While tramadol is an effective analgesic in humans and cats due to substantial M1 formation,

its utility in species like dogs and horses is questionable due to rapid metabolism towards

inactive compounds.[2][9] This variability underscores the necessity of species-specific

pharmacokinetic and pharmacodynamic studies in drug development and clinical practice to

ensure both safety and efficacy. Researchers must consider these metabolic differences when

designing dosage regimens or extrapolating data from one species to another.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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